molecular formula C7H9NO<br>C7H9NO<br>NH2C6H4OCH3 B045086 O-Anisidine CAS No. 90-04-0

O-Anisidine

Cat. No. B045086
Key on ui cas rn: 90-04-0
M. Wt: 123.15 g/mol
InChI Key: VMPITZXILSNTON-UHFFFAOYSA-N
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Patent
US07238693B2

Procedure details

0.35 g of tert-butyl-N-(2-methoxyphenyl)carbamate (theoretically 2 mmol/g) bonded on solid support 8 is reacted with 0.5 ml (7 mmol, 10 eq) of a 20% solution of TFA/CH2Cl2 at room temperature for 1 hour. The resin is filtered on a scintered filter and rinsed with CH2Cl2 and MeOH. Then, the filtrate is concentrated under vacuum, taken up in CH2Cl2, washed with a saturated aqueous NaHCO3 solution. After drying on MgSO4 and evaporation of the solvent, 31.1 mg of 2-methoxyaniline is obtained and characterized by the 1H NMR spectrum and compared with the commercial product (yield: 36%). An IR control of the resin showed that the cleavage was not complete (presence of a carbonyl band at 1729 cm−1). The resin was then reacted again with 10 equivalents of a 20% solution of TFA/CH2Cl2 for 15 hours at room temperature. After an identical treatment, 13.8 g of pure 2-methoxyaniline were obtained (overall yield: 52%).
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15])(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[CH3:15][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)OC)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is filtered on
FILTRATION
Type
FILTRATION
Details
a scintered filter
WASH
Type
WASH
Details
rinsed with CH2Cl2 and MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate is concentrated under vacuum
WASH
Type
WASH
Details
washed with a saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
After drying on MgSO4 and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 mg
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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